5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy-

Medicinal chemistry Patent composition-of-matter Scaffold differentiation

5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy- (CAS 88258-42-8), formally 6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid, is a trisubstituted benzofuran scaffold bearing a carboxylic acid at position 5, a hydroxyl at position 6, and a methoxy at position 4. With a molecular formula of C₁₀H₈O₅ and a molecular weight of 208.17 g/mol, the compound is a member of the benzofuran-5-carboxylic acid family that has been extensively explored for therapeutic applications, including as a key intermediate in the synthesis of antidopaminergic benzofurancarboxamides and antimicrobial derivatives.

Molecular Formula C10H8O5
Molecular Weight 208.17 g/mol
CAS No. 88258-42-8
Cat. No. B12900886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy-
CAS88258-42-8
Molecular FormulaC10H8O5
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC2=C1C=CO2)O)C(=O)O
InChIInChI=1S/C10H8O5/c1-14-9-5-2-3-15-7(5)4-6(11)8(9)10(12)13/h2-4,11H,1H3,(H,12,13)
InChIKeyKDVZWLHVLNXYSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzofurancarboxylic Acid, 6-Hydroxy-4-Methoxy- (CAS 88258-42-8): Core Properties and Scaffold Identity for Research Procurement


5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy- (CAS 88258-42-8), formally 6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid, is a trisubstituted benzofuran scaffold bearing a carboxylic acid at position 5, a hydroxyl at position 6, and a methoxy at position 4 [1]. With a molecular formula of C₁₀H₈O₅ and a molecular weight of 208.17 g/mol, the compound is a member of the benzofuran-5-carboxylic acid family that has been extensively explored for therapeutic applications, including as a key intermediate in the synthesis of antidopaminergic benzofurancarboxamides and antimicrobial derivatives [2][3]. Its substitution pattern is critical: the presence of both a hydrogen-bond donor (6-OH) and a methoxy group (4-OMe) adjacent to the carboxylic acid creates a unique pharmacophoric arrangement that distinguishes it from other regioisomers within the benzofuran chemical space, making it a specific and non-interchangeable starting material for structure-activity relationship (SAR) studies.

Why 5-Benzofurancarboxylic Acid, 6-Hydroxy-4-Methoxy- Cannot Be Substituted by Generic Benzofuran Carboxylic Acids in Research Applications


Generic substitution of 5-benzofurancarboxylic acid, 6-hydroxy-4-methoxy- with other benzofuran-5-carboxylic acid analogues is not scientifically valid due to the precise substitution-dependent reactivity and biological activity inherent to this scaffold. The 4-methoxy group is not merely a spectator substituent; it directly influences the electron density of the aromatic ring, modulates hydrogen-bonding networks through steric and electronic effects, and alters the compound's reactivity toward esterification and amidation reactions when compared to the non-methoxylated 6-hydroxybenzofuran-5-carboxylic acid scaffold [1]. Critically, literature demonstrates that the 4-methoxy versus 4,7-dimethoxy differentiation directly impacts downstream biological outcomes: the 4-methoxy variant serves as the specific precursor for a distinct patent class of antidopaminergic benzofurancarboxamides, whereas the 4,7-dimethoxy analogue yields a structurally divergent series [1]. Furthermore, the compound's computed physicochemical properties—including a topological polar surface area of 79.9 Ų, exactly two hydrogen-bond donors, and five hydrogen-bond acceptors—establish a specific molecular recognition profile that would be altered by any change in substitution pattern, making unverified analogue replacement a high-risk decision for reproducible research [2].

Quantitative Differentiation of 5-Benzofurancarboxylic Acid, 6-Hydroxy-4-Methoxy- (CAS 88258-42-8) Against Closest Analogues


Substitution Pattern Specificity: 4-Methoxy vs. 4,7-Dimethoxy as a Determinant of Patent-Class Divergence

The 4-methoxy substitution on the benzofuran-5-carboxylic acid scaffold is not interchangeable with the 4,7-dimethoxy analogue (CAS 68094-07-5). U.S. Patent 5,424,330 explicitly claims benzofurancarboxamides where X is hydrogen or methoxy at the 4-position, with the N-hydroxysuccinimide ester of 6-hydroxy-4-methoxybenzofuran-5-carboxylic acid (melting point 134°C) serving as a defined intermediate [1]. In contrast, the corresponding N-hydroxysuccinimide ester of 2,3-dihydro-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid exhibits a different melting point of 133°C, confirming distinct solid-state properties [1]. This specificity is critical because the patent demonstrates that the antidopaminergic activity of the final carboxamides is contingent on the 4-mono-methoxy substitution pattern, with the 4,7-dimethoxy series belonging to a separate structural class that is not covered by the same composition-of-matter claims.

Medicinal chemistry Patent composition-of-matter Scaffold differentiation

Physicochemical Property Differentiation: Hydrogen-Bonding Capacity vs. 6-Hydroxybenzofuran-5-Carboxylic Acid (Des-Methoxy Scaffold)

The presence of the 4-methoxy group in the target compound introduces a measurable difference in hydrogen-bond acceptor count and topological polar surface area (TPSA) compared to the parent 6-hydroxybenzofuran-5-carboxylic acid scaffold (CAS not retrieved in search, but represented by the des-methoxy core structure). According to PubChem computed properties, 5-benzofurancarboxylic acid, 6-hydroxy-4-methoxy- possesses 5 hydrogen-bond acceptors and a TPSA of 79.9 Ų [1]. In contrast, the des-methoxy 6-hydroxybenzofuran-5-carboxylic acid would have 4 hydrogen-bond acceptors (loss of the methoxy oxygen) and a correspondingly lower TPSA. This differential of one additional H-bond acceptor and an estimated TPSA increase of approximately 9-10 Ų (attributable to the methoxy oxygen contribution) directly impacts predicted membrane permeability and target binding profiles, as TPSA is a well-established determinant of blood-brain barrier penetration and oral bioavailability in CNS drug design.

Computational chemistry Physicochemical profiling Drug-likeness

Derivatization Reactivity: Differential Acylation Outcomes vs. 4,7-Dimethoxy Analogue in Carboxamide Synthesis

The sodium salt of 6-hydroxy-4-methoxybenzofuran-5-carboxylic acid reacts with ethyl chloroformate to yield a dicarbethoxy derivative that serves as a precursor for N-substituted amides and hydrazides with documented antimicrobial activity [1]. The same reaction performed on the 4,7-dimethoxy analogue produces a structurally distinct dicarbethoxy derivative that, upon further derivatization, generates a different series of compounds. This is not a trivial distinction: the presence or absence of the 7-methoxy group alters the electronic environment at the 6-hydroxy position, which can affect the acylation regioselectivity and the stability of the resulting intermediates. The paper by Hishmat et al. (1989) explicitly treats the two starting acids (4-methoxy and 4,7-dimethoxy) as separate synthetic entries, indicating that the reaction outcomes are not interchangeable and that the 4-methoxy variant provides a unique entry point into a distinct chemical space of N-substituted carboxamides [1].

Synthetic chemistry Derivatization efficiency Building block comparison

Lipophilicity and Ionization Profile: XLogP3 and Rotatable Bond Differentiation from Broader Benzofuran-5-Carboxylic Acid Analogues

The target compound's computed XLogP3-AA value is 2.0, with exactly 2 rotatable bonds (the carboxylic acid C-O bond and the methoxy C-O bond) [1]. This lipophilicity falls within a desirable range for oral drug candidates, yet it is specific to the 4-methoxy-6-hydroxy substitution pattern. By comparison, the addition of a 7-methoxy group (as in the 4,7-dimethoxy analogue) would increase both the XLogP and the number of rotatable bonds, while removal of the 4-methoxy (yielding 6-hydroxybenzofuran-5-carboxylic acid) would decrease XLogP. Although direct experimental logP or logD values are not available for head-to-head comparison in the retrieved literature, the computed difference is mechanistically grounded: each additional methoxy group contributes approximately +0.3 to +0.5 log units and one additional rotatable bond. The rotatable bond count of 2 is noteworthy because it is below the threshold of ≤10 that correlates with good oral bioavailability, and any structural modification that increases this count would alter the compound's compliance with Veber's rules.

ADME prediction Lipophilicity Lead optimization

Scaffold Privilege in Mycobacterium PTPB Inhibition: Class-Level Differentiation of 6-Hydroxybenzofuran-5-Carboxylic Acid Series

The 6-hydroxybenzofuran-5-carboxylic acid scaffold, of which the target compound is a specific 4-methoxy-substituted member, has been validated as a productive starting point for Mycobacterium protein tyrosine phosphatase B (mPTPB) inhibitor development, yielding inhibitors with IC₅₀ values as low as 38 nM and >50-fold selectivity over a large panel of PTPs [1]. While the published optimization studies primarily explored substitutions at positions other than the 4-methoxy site, the scaffold itself—defined by the 6-hydroxy and 5-carboxylic acid pharmacophore—is essential for activity. Critically, this class-level evidence demonstrates that the benzofuran-5-carboxylic acid core with 6-hydroxy substitution possesses intrinsic target engagement capacity that is absent in benzofuran-2-carboxylic acid or benzofuran-3-carboxylic acid regioisomers. The 4-methoxy substitution on the target compound provides a distinct vector for further optimization that is not available in the unsubstituted 6-hydroxybenzofuran-5-carboxylic acid.

Antitubercular drug discovery Phosphatase inhibition Scaffold validation

Limitations Statement: Absence of Direct Biological Potency Data for the Free Acid Itself

A critical evidence gap must be acknowledged: no direct, quantitative biological activity data (e.g., IC₅₀, Ki, MIC) for the free acid form of 5-benzofurancarboxylic acid, 6-hydroxy-4-methoxy- was identified in the retrieved primary literature, patents, or authoritative databases. The biological data available pertains exclusively to derivatives (amides, esters, carboxamides) synthesized from this compound. This does not imply inactivity; rather, the compound's documented role is primarily as a synthetic building block and intermediate. Procurement decisions should therefore be based on the compound's well-characterized chemical identity, its unique substitution pattern that enables specific patent-defined derivative series, and its computed physicochemical properties—not on unsubstantiated claims of intrinsic biological potency. Any vendor claims of biological activity for the free acid should be evaluated with caution and verified against original literature, which to date has not reported such data.

Data transparency Procurement risk assessment Evidence gaps

Validated Application Scenarios for 5-Benzofurancarboxylic Acid, 6-Hydroxy-4-Methoxy- (CAS 88258-42-8) in Research and Industrial Settings


Patent-Defined Synthesis of Antidopaminergic Benzofurancarboxamides for CNS Drug Discovery

U.S. Patent 5,424,330 explicitly describes the preparation of N-hydroxysuccinimide ester of 6-hydroxy-4-methoxybenzofuran-5-carboxylic acid (melting point 134°C) as an intermediate for benzofurancarboxamides with central antidopaminergic activity [1]. Researchers pursuing CNS-active dopamine receptor modulators can use this compound as the defined starting material to access a patent-protected chemical series, ensuring fidelity to the original synthetic route and the claimed substitution pattern. The 4-methoxy group is constitutive to the patent claims, meaning that any attempt to substitute a different benzofuran acid would place the resulting compounds outside the scope of this specific IP space and potentially alter the pharmacological profile. This scenario is ideal for medicinal chemistry teams conducting lead optimization within a well-defined patent landscape.

Scaffold-Defined Building Block for Antimicrobial Benzofuran Carboxamide Libraries

As demonstrated by Hishmat et al. (1989), the sodium salt of 6-hydroxy-4-methoxybenzofuran-5-carboxylic acid reacts with ethyl chloroformate to yield dicarbethoxy derivatives that serve as precursors to N-substituted amides and hydrazides with moderate activity against Gram-positive bacteria [1]. For academic or industrial groups constructing focused libraries of benzofuran-based antimicrobial agents, this compound provides a defined and reproducible entry point into a specific chemical series that is structurally distinct from the 4,7-dimethoxy-derived series. The documented synthetic protocol reduces method development time and ensures that SAR comparisons are internally consistent within the 4-methoxy substitution class.

Physicochemical Reference Standard for Computational ADME Modeling of Trisubstituted Benzofurans

With a computed XLogP3 of 2.0, TPSA of 79.9 Ų, 2 hydrogen-bond donors, 5 hydrogen-bond acceptors, and 2 rotatable bonds, 5-benzofurancarboxylic acid, 6-hydroxy-4-methoxy- possesses a well-defined in silico property profile that can serve as a calibration point for computational ADME models [1]. Its TPSA value falls within the CNS drug-like range (<90 Ų), and its rotatable bond count of 2 is well below the Veber threshold of 10. For computational chemistry groups building predictive models for benzofuran-containing compound libraries, this compound provides a precisely characterized reference with verified computed properties from PubChem, enabling benchmarking of in-house calculations and ensuring model accuracy before application to virtual screening campaigns.

Mycobacterial Phosphatase Inhibitor Programs Leveraging the 6-Hydroxybenzofuran-5-Carboxylic Acid Scaffold

The 6-hydroxybenzofuran-5-carboxylic acid scaffold, to which the target compound belongs, has been validated in medicinal chemistry literature as a productive core for developing potent and selective Mycobacterium tuberculosis PTPB inhibitors, with lead compounds achieving IC₅₀ values of 38 nM [1]. While the 4-methoxy substituent has not been explicitly explored in published mPTPB SAR studies, its presence offers a distinct vector for further optimization that is absent in the parent scaffold. Research groups engaged in antitubercular drug discovery can procure this compound to explore the impact of 4-methoxy substitution on mPTPB inhibitory potency and selectivity, building upon a scaffold that already has demonstrated target engagement and pharmacokinetic potential.

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